N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea
Overview
Description
“N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea” is a chemical compound with the molecular formula C14H9Cl4N3O2 . It is a complex organic compound that contains several functional groups, including a carbonyl group, a morpholino group, and a urea group .
Molecular Structure Analysis
The molecular structure of “N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea” is complex, with several functional groups. The compound has a molecular weight of 393.05200 . The exact mass is 390.94500 . The LogP value, which indicates the compound’s lipophilicity, is 5.55390 .Physical and Chemical Properties Analysis
“N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea” has a molecular weight of 393.05200 . The exact mass is 390.94500 . The LogP value is 5.55390 . Unfortunately, the melting point, boiling point, and density are not available .Scientific Research Applications
Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives
A review by Asif and Imran (2019) highlights the chemical and pharmacological interests in morpholine and pyrans derivatives, compounds that share structural similarities with N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea. Morpholine, a six-membered aromatic organic heterocycle, is noted for its presence in various organic compounds with diverse pharmacological activities. This review emphasizes the broad spectrum of pharmacological profiles of morpholine derivatives, suggesting that research on this compound might explore similar pharmacological potentials (Asif & Imran, 2019).
Environmental Persistence and Remediation Technologies
Discussions on the environmental persistence of chemical compounds, including polychlorinated biphenyls (PCBs), provide a context for understanding the challenges and scientific efforts in studying the environmental behavior and remediation of persistent organic pollutants. Jing, Fusi, and Kjellerup (2018) summarize the current knowledge and perspectives on the remediation of PCBs in contaminated soils and sediments, highlighting technologies like phytoremediation and microbial degradation. Although not directly related, insights from this study could inform research on the environmental aspects and remediation potentials of this compound, considering its structural and chemical properties (Jing, Fusi, & Kjellerup, 2018).
Properties
IUPAC Name |
2,6-dichloro-4-methyl-N-(morpholin-4-ylcarbamoyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4O3/c1-7-6-8(13)15-10(14)9(7)11(19)16-12(20)17-18-2-4-21-5-3-18/h6H,2-5H2,1H3,(H2,16,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNOPNQQXOKULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NN2CCOCC2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381867 | |
Record name | 2,6-Dichloro-4-methyl-N-[(morpholin-4-yl)carbamoyl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286436-08-6 | |
Record name | 2,6-Dichloro-4-methyl-N-[(morpholin-4-yl)carbamoyl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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